molecular formula C13H24O11 B114889 Methyl laminarabioside CAS No. 147217-24-1

Methyl laminarabioside

Cat. No.: B114889
CAS No.: 147217-24-1
M. Wt: 356.32 g/mol
InChI Key: WOKXHOIRHHAHDA-MTAKEAHTSA-N
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Description

Oxymorphindole is a selective δ-opioid receptor agonist known for its potential in providing analgesia with reduced side effects compared to traditional opioids. It has been studied for its synergistic effects when combined with other opioid receptor agonists, such as loperamide, in managing inflammatory pain .

Preparation Methods

The synthesis of oxymorphindole involves several steps, including the preparation of intermediate compounds and the final coupling reactions. Specific synthetic routes and reaction conditions are often proprietary and detailed in specialized chemical literature. Industrial production methods typically involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

Oxymorphindole undergoes various chemical reactions, including:

Scientific Research Applications

Oxymorphindole has several scientific research applications:

    Chemistry: It is used as a model compound to study the interactions between δ-opioid receptors and other molecular targets.

    Biology: Research on oxymorphindole helps in understanding the role of δ-opioid receptors in pain modulation and other physiological processes.

    Medicine: Oxymorphindole is investigated for its potential in developing new analgesics with fewer side effects compared to traditional opioids.

    Industry: The compound’s unique properties make it a candidate for developing new pain management therapies.

Mechanism of Action

Oxymorphindole exerts its effects by selectively binding to δ-opioid receptors. This binding leads to the activation of intracellular signaling pathways that result in analgesia. The compound’s mechanism involves the modulation of protein kinase Cε and other molecular targets, which contribute to its synergistic effects when combined with other opioid receptor agonists .

Comparison with Similar Compounds

Oxymorphindole is unique compared to other δ-opioid receptor agonists due to its specific binding affinity and synergistic potential. Similar compounds include:

Oxymorphindole’s unique combination of selective receptor binding and synergistic potential makes it a valuable compound in pain management research .

Properties

CAS No.

147217-24-1

Molecular Formula

C13H24O11

Molecular Weight

356.32 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C13H24O11/c1-21-12-10(20)11(7(17)5(3-15)22-12)24-13-9(19)8(18)6(16)4(2-14)23-13/h4-20H,2-3H2,1H3/t4-,5-,6-,7-,8+,9-,10-,11+,12-,13+/m1/s1

InChI Key

WOKXHOIRHHAHDA-MTAKEAHTSA-N

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O

SMILES

COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O

Canonical SMILES

COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O

147217-24-1

Synonyms

methyl 3-O-beta-D-glucopyranosyl-beta-D-glucopyranoside
methyl beta-D-laminarabioside
methyl laminarabioside
methyl laminarabioside monohydrate

Origin of Product

United States

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